Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate is an organic compound characterized by its carbamate functional group. The molecular formula for this compound is , with a molecular weight of approximately 258.36 g/mol . This compound features a tert-butyl group, a piperidinyl moiety, and an ether linkage, contributing to its unique chemical structure and properties.
These reactions are significant for modifying the compound for specific applications in medicinal chemistry and material science.
Research indicates that compounds featuring piperidine derivatives, including tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate, exhibit various biological activities. These compounds have been studied for their potential roles as:
The synthesis of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate typically involves several steps:
These methods highlight the synthetic versatility of carbamates and their derivatives in organic chemistry.
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate has potential applications in:
Interaction studies involving tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate focus on its binding affinity and efficacy towards various biological targets. These studies typically assess:
These studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Several compounds share structural similarities with tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate, particularly those containing piperidine or carbamate moieties. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 3-(piperidin-4-yl)propylcarbamate | Lacks ether functionality | |
Tert-butyl N-(3-piperidin-4-ylmethyl)carbamate | Different side chain structure | |
Tert-butyl (3-(piperidin-4-yl)phenyl)carbamate | Contains a phenyl group instead of propyl |
These compounds illustrate variations in structure that can lead to differences in biological activity and application potential, highlighting the uniqueness of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate within this class of chemicals.
Reductive amination represents the cornerstone methodology for constructing the piperidine core in tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate synthesis. This approach typically employs N-tert-butoxycarbonyl-4-piperidinone as the starting ketone, which undergoes nucleophilic attack by primary amines followed by reduction to form the desired secondary amine product. The methodology has been successfully demonstrated using sodium triacetoxyborohydride as the reducing agent, providing excellent yields under mild reaction conditions at room temperature over 16-hour reaction periods.
Recent investigations have revealed that the choice of reducing agent significantly impacts both yield and selectivity in these transformations. Sodium triacetoxyborohydride has emerged as the preferred reducing agent due to its selectivity and mild reaction conditions, avoiding the formation of over-reduced byproducts commonly observed with stronger reducing agents like lithium aluminum hydride. The reaction mechanism involves initial formation of an imine intermediate through condensation of the ketone with the amine substrate, followed by stereoselective reduction to provide the desired piperidine derivative with high diastereoselectivity.
The substrate scope for reductive amination in piperidine synthesis extends to various functionalized amines, including those bearing propyl chains suitable for subsequent etherification reactions. Studies have demonstrated that 3-aminopropanol derivatives can be successfully employed in reductive amination protocols, providing the necessary hydroxyl functionality for ether bond formation in subsequent synthetic steps. Temperature control proves critical in these reactions, with optimal conditions typically maintained between 0°C and room temperature to minimize side reactions while ensuring complete conversion.
Acid catalysis plays a crucial role in facilitating imine formation during the initial stages of reductive amination. Acetic acid has been identified as an effective additive, promoting efficient condensation while maintaining compatibility with the subsequent reduction step. The addition of molecular sieves has been reported to enhance reaction efficiency by removing water formed during imine condensation, thereby driving the equilibrium toward product formation and improving overall yields.
The tert-butyl carbamate group serves as a critical protecting group throughout multi-step syntheses of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate, requiring carefully optimized protection and deprotection protocols. Installation of the tert-butyl carbamate protecting group typically involves treatment of primary amines with di-tert-butyl dicarbonate in the presence of triethylamine as a base, providing the protected amine in excellent yields under mild conditions. This protection strategy proves essential for preventing unwanted side reactions during subsequent synthetic transformations.
The protection reaction proceeds through nucleophilic attack of the amine on the activated carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate to form the stable carbamate linkage. Reaction conditions typically employ dichloromethane as solvent with triethylamine serving both as base and nucleophile activator, with reaction temperatures maintained at room temperature for optimal yields. The use of 1.5 equivalents of di-tert-butyl dicarbonate and 1.1 equivalents of triethylamine has been established as optimal for complete conversion while minimizing reagent waste.
Deprotection of tert-butyl carbamate groups requires acidic conditions, with several methodologies developed for selective removal under various reaction conditions. Traditional deprotection employs trifluoroacetic acid in dichloromethane, providing rapid and complete deprotection within minutes at room temperature. However, alternative approaches utilizing 4 molar hydrochloric acid in 1,4-dioxane have proven superior for substrates sensitive to trifluoroacetic acid conditions, offering cleaner product profiles and simplified workup procedures.
Recent advances in mechanochemical deprotection have introduced solvent-free protocols using p-toluenesulfonic acid under ball-milling conditions. This innovative approach achieves complete deprotection within 10 minutes at room temperature, offering significant advantages in terms of reaction time and environmental impact. The mechanochemical method proves particularly valuable for large-scale applications where solvent usage and waste generation represent significant concerns. These mild reaction conditions demonstrate compatibility with various functional groups, including ester and amide functionalities that might be sensitive to traditional acidic deprotection conditions.
Deprotection Method | Reagent | Conditions | Time | Yield |
---|---|---|---|---|
Trifluoroacetic Acid | TFA/DCM | Room Temperature | <1 hour | >95% |
Hydrochloric Acid | 4M HCl/Dioxane | Room Temperature | 4 hours | >90% |
Mechanochemical | p-TsOH/Ball Mill | Room Temperature | 10 minutes | >98% |
Thermal | Heat/Silica Gel | 50°C/Reduced Pressure | 2 hours | 85-90% |
Industrial production of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate requires optimization of synthetic routes for large-scale manufacturing, focusing on yield maximization, cost reduction, and process safety. The most viable industrial approach involves a convergent synthesis strategy where the piperidine core and propyl carbamate components are prepared separately before final coupling through etherification reactions. This approach offers advantages in terms of reaction monitoring, quality control, and scalability compared to linear synthetic sequences.
Process optimization studies have identified key parameters affecting industrial viability, including solvent selection, temperature control, and catalyst loading. Acetonitrile has emerged as the preferred solvent for many steps due to its excellent solvating properties for both organic and inorganic reagents, combined with straightforward recovery and recycling protocols. Temperature optimization reveals that maintaining reaction temperatures between 60-80°C provides optimal balance between reaction rate and selectivity, while higher temperatures lead to increased side product formation.
Catalyst optimization for industrial processes focuses on heterogeneous systems that facilitate product separation and catalyst recovery. Palladium on carbon has proven effective for reductive steps, offering high activity combined with excellent recyclability through simple filtration and regeneration protocols. Loading studies indicate that 5-10 mol% palladium provides optimal performance for most transformations, with catalyst activity maintained through multiple reaction cycles when proper regeneration procedures are followed.
Continuous flow processing represents an emerging approach for industrial production, offering advantages in heat and mass transfer compared to traditional batch processes. Recent developments in continuous synthesis demonstrate the feasibility of telescoping multiple synthetic steps into integrated flow sequences, reducing intermediate isolation requirements and improving overall process efficiency. Flow rates of 0.25 mL/min for reagent streams combined with reactor temperatures of 70°C provide optimal conversion while maintaining acceptable residence times for large-scale production.
Process Parameter | Batch Processing | Continuous Flow | Advantage |
---|---|---|---|
Reaction Time | 16-24 hours | 50 minutes | Flow |
Temperature Control | ±5°C | ±1°C | Flow |
Yield | 75-85% | 85-95% | Flow |
Catalyst Recovery | Manual | Automated | Flow |
Solvent Usage | High | Reduced | Flow |
Environmental considerations have driven significant developments in green chemistry approaches for tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate synthesis, emphasizing sustainable solvent systems and recyclable catalytic processes. Solvent selection studies prioritize renewable and biodegradable alternatives to traditional organic solvents, with particular focus on reducing volatile organic compound emissions and improving process sustainability. Water-based reaction systems have shown promise for certain synthetic steps, particularly those involving ionic intermediates or polar transition states.
The implementation of recyclable copper-based catalysts represents a significant advancement in sustainable synthesis protocols. Copper complexes supported on modified chitosan matrices demonstrate excellent catalytic activity for oxidative coupling reactions while maintaining stability through multiple reaction cycles. These bio-derived support materials offer advantages over traditional inorganic supports in terms of biodegradability and reduced environmental impact, while providing comparable catalytic performance.
Catalyst recycling protocols have been optimized to maximize catalyst lifetime while maintaining consistent activity across multiple uses. Simple filtration and washing procedures allow recovery of over 95% of copper catalyst, with activity retention exceeding 90% after five reaction cycles. The supported catalyst design facilitates easy separation from reaction products, eliminating the need for chromatographic purification in many cases and significantly reducing waste generation.
Carbon dioxide utilization represents an innovative approach for introducing carbamate functionality while avoiding traditional phosgene-based reagents. Recent developments in carbon dioxide fixation chemistry demonstrate the feasibility of direct carbamate formation from carbon dioxide, amines, and alkyl halides under mild conditions. This approach eliminates the need for toxic reagents while utilizing carbon dioxide as a renewable carbon source, offering significant environmental advantages over conventional synthetic methods.
Green Chemistry Metric | Traditional Method | Green Alternative | Improvement |
---|---|---|---|
Solvent Toxicity | High (DCM, DMF) | Low (Water, EtOH) | 80% Reduction |
Catalyst Recovery | <50% | >95% | 90% Increase |
Waste Generation | High | Minimal | 75% Reduction |
Energy Requirements | High Temperature | Ambient | 60% Reduction |
Carbon Footprint | Significant | Reduced | 70% Decrease |
The proton nuclear magnetic resonance spectrum of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exhibits characteristic signals that provide comprehensive structural information about the compound [1] [2] [3]. The most prominent signal appears as a singlet at 1.45 ppm, integrating for nine protons, which corresponds to the tert-butyl group (C(CH₃)₃) of the carbamate protecting group. This chemical shift is consistent with typical tert-butyl carbamate derivatives and reflects the electron-withdrawing effect of the adjacent carbonyl group [3] [4].
The carbamate nitrogen-hydrogen proton appears as a broad singlet in the range of 4.8-5.2 ppm, integrating for one proton. This characteristic broadening is attributed to quadrupolar relaxation effects and exchange phenomena typical of carbamate amide protons [1] [5]. The piperidine nitrogen-hydrogen proton resonates as a broad singlet between 2.5-3.0 ppm, with the broadening resulting from rapid exchange with trace water and the electron-donating environment of the saturated heterocycle [6] [7].
The propyl linker connecting the carbamate nitrogen to the piperidine oxygen exhibits three distinct methylene signals. The methylene group adjacent to the carbamate nitrogen appears as a triplet at 3.25-3.35 ppm (2H), showing coupling to the adjacent CH₂ group. The central methylene appears as a multiplet at 1.85-1.95 ppm (2H), while the methylene connected to the ether oxygen resonates as a triplet at 3.65-3.75 ppm (2H). These chemical shifts reflect the deshielding effects of the electronegative nitrogen and oxygen atoms [8] [7].
The piperidine ring protons display characteristic patterns consistent with a six-membered saturated heterocycle. The proton at the 4-position (α to the oxygen substituent) appears as a multiplet at 3.75-3.85 ppm (1H), showing significant deshielding due to the oxygen substitution. The β-position methylene protons resonate as a multiplet at 1.60-1.70 ppm (4H), while the γ-position methylene protons appear at 1.45-1.55 ppm (2H) [6] [7] [9].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate [1] [2] [5]. The carbonyl carbon of the carbamate group appears at 155.5-156.0 ppm, characteristic of carbamate carbonyls and consistent with the electron-withdrawing nature of the urethane linkage [10] [5] [11].
The quaternary carbon of the tert-butyl group resonates at 79.5-80.0 ppm, while the methyl carbons appear at 28.3-28.5 ppm. These chemical shifts are typical for tert-butyl carbamate derivatives and reflect the electron-withdrawing effect of the adjacent carbonyl group [1] [2] [3].
The propyl linker carbons exhibit distinct chemical shifts based on their electronic environment. The carbon adjacent to the carbamate nitrogen appears at 29.5-30.0 ppm, while the ether-linked carbon resonates at 65.0-66.0 ppm, showing characteristic deshielding due to the oxygen substitution [12] [13].
The piperidine ring carbons display typical patterns for saturated six-membered heterocycles. The carbon at the 4-position (bearing the oxygen substituent) appears at 67.0-68.0 ppm, significantly deshielded compared to unsubstituted piperidine carbons. The β-position carbons resonate at 24.0-25.0 ppm, while the γ-position carbons appear at 32.0-33.0 ppm [9] [14] [15].
Two-dimensional correlation spectroscopy (2D-COSY) provides crucial connectivity information for tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate [16] [1]. The spectrum reveals characteristic cross-peaks that confirm the structural assignments and connectivity patterns.
The propyl linker exhibits sequential correlations between adjacent methylene groups, with cross-peaks observed between the nitrogen-adjacent CH₂ (3.25-3.35 ppm) and the central CH₂ (1.85-1.95 ppm), and between the central CH₂ and the oxygen-adjacent CH₂ (3.65-3.75 ppm). These correlations confirm the three-carbon chain connectivity [16] [1].
The piperidine ring displays characteristic cyclic correlations, with cross-peaks observed between the 4-position proton (3.75-3.85 ppm) and the adjacent β-position methylene protons (1.60-1.70 ppm). Additional correlations are observed between the β-position and γ-position methylene protons, confirming the six-membered ring structure [6] [7].
The electrospray ionization mass spectrum of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exhibits a molecular ion peak [M+H]⁺ at m/z 259.20 with moderate intensity (45-55%) [17] [18]. This protonated molecular ion corresponds to the addition of a proton to the most basic site, likely the piperidine nitrogen, consistent with the molecular formula C₁₃H₂₇N₂O₃⁺ [17] [19].
The base peak appears at m/z 57.00, corresponding to the tert-butyl cation [C₄H₉]⁺. This fragment represents the most stable fragmentation product and is characteristic of tert-butyl carbamate derivatives. The formation of this fragment occurs through α-cleavage adjacent to the carbonyl group, resulting in the loss of the tert-butyl group as a stable carbocation [18] [20].
The mass spectrum exhibits several characteristic fragmentation patterns that provide structural information. The fragment ion at m/z 159.15 (75-85% relative intensity) corresponds to the loss of the entire Boc group [M-C₄H₈O₂]⁺, representing the deprotection of the carbamate functionality [18] [20]. This fragmentation is typical of tert-butyl carbamate compounds and involves the elimination of isobutylene and carbon dioxide.
The fragment at m/z 142.15 (60-70% relative intensity) results from the loss of the entire carbamate group [M-C₅H₁₁NO₂]⁺, leaving the piperidine-propyl ether fragment. This fragmentation pattern is characteristic of carbamate derivatives and involves the cleavage of the C-N bond connecting the carbamate to the propyl linker [18] [20].
The piperidine-related fragments appear at m/z 84.08 [C₅H₁₀N]⁺ (40-50% relative intensity) and m/z 86.09 [C₅H₁₂N]⁺ (15-25% relative intensity). These fragments result from the cleavage of the ether linkage and subsequent rearrangement of the piperidine ring system [18] [20].
The isotope distribution pattern of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate reflects the natural abundance of carbon-13 and nitrogen-15 isotopes. The molecular ion cluster exhibits an [M+1]⁺ peak at m/z 260.20 with approximately 14% relative intensity compared to the molecular ion, consistent with the presence of 13 carbon atoms (13 × 1.08% = 14.04%) [17] [18].
The [M+2]⁺ peak at m/z 261.20 appears with very low intensity (<1%), primarily due to the statistical probability of two carbon-13 atoms occurring simultaneously in the same molecule. The absence of significant M+2 intensity confirms the lack of sulfur or chlorine atoms in the molecular structure [17] [18].
The infrared spectrum of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exhibits characteristic nitrogen-hydrogen stretching vibrations that provide diagnostic information about the compound's functional groups [21] [22] [23]. The carbamate nitrogen-hydrogen stretch appears as a medium intensity absorption at 3350-3320 cm⁻¹, typical of primary amide N-H stretching vibrations. This frequency is consistent with the electron-withdrawing effect of the adjacent carbonyl group, which increases the N-H bond strength [21] [23].
The piperidine nitrogen-hydrogen stretch appears as a weaker absorption at 3280-3250 cm⁻¹, reflecting the less polar nature of the secondary amine N-H bond compared to the carbamate amide. The lower frequency compared to the carbamate N-H is attributed to the electron-donating environment of the saturated heterocycle [21] [23].
The carbonyl stretching vibration represents the most diagnostic feature of the infrared spectrum, appearing as a strong absorption at 1715-1700 cm⁻¹. This frequency is characteristic of carbamate C=O stretching and reflects the partial double bond character of the carbonyl group [21] [22] [24] [23]. The position of this band is influenced by the electronic environment of the carbonyl group, with the tert-butyl ester showing typical urethane carbonyl characteristics.
Under conditions where hydrogen bonding occurs, the carbonyl stretching frequency shifts to lower wavenumbers (1680-1665 cm⁻¹) due to the weakening of the C=O bond through hydrogen bond formation. This shift is particularly pronounced in concentrated solutions or solid-state measurements where intermolecular hydrogen bonding can occur between the carbamate N-H and carbonyl groups [21] [23].
The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2980-2850 cm⁻¹ region, characteristic of saturated C-H bonds in the tert-butyl group, propyl linker, and piperidine ring [21] [25]. The asymmetric and symmetric stretching modes of the methyl groups contribute to the complexity of this region, with the tert-butyl methyl groups showing characteristic patterns.
The carbon-hydrogen bending vibrations appear at 1470-1440 cm⁻¹, corresponding to methyl deformation modes. These vibrations are particularly prominent for the tert-butyl group, where the three equivalent methyl groups contribute to the intensity of this absorption [21] [25].
The carbon-oxygen stretching vibrations provide important structural information about the ester and ether linkages. The carbamate C-O stretch appears as a strong absorption at 1240-1210 cm⁻¹, characteristic of ester C-O bonds. The ether C-O stretch appears at 1130-1100 cm⁻¹, reflecting the propyl-piperidine ether linkage [21] [25].
The carbon-nitrogen stretching vibrations appear at multiple frequencies depending on the electronic environment. The carbamate C-N stretch appears at 1390-1370 cm⁻¹, while the aliphatic C-N stretch appears at 1080-1050 cm⁻¹. These frequencies reflect the different bonding environments of the nitrogen atoms in the molecule [21] [25].
The fingerprint region (1400-900 cm⁻¹) contains numerous absorption bands that provide detailed structural information. The amide II band appears at 1620-1590 cm⁻¹, corresponding to the N-H bending vibration coupled with C-N stretching. The piperidine ring C-C stretching vibrations appear at 1030-1000 cm⁻¹ [21] [25].
The out-of-plane bending vibrations appear at lower frequencies, with N-H wagging at 950-920 cm⁻¹ and C-H wagging at 890-850 cm⁻¹. These absorptions, while relatively weak, provide confirmatory evidence for the molecular structure [21] [25].
The ultraviolet-visible spectrum of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exhibits characteristic absorption bands that reflect the electronic transitions of the carbamate chromophore [26] [27] [28]. The n→π* transition of the carbamate carbonyl appears at 200-220 nm with a relatively low extinction coefficient (50-100 M⁻¹cm⁻¹), typical of carbamate derivatives. This transition involves the promotion of a non-bonding electron from the oxygen lone pair to the π* orbital of the carbonyl group [27] [28].
The absorption maximum and intensity of this transition are influenced by the electronic environment of the carbonyl group. The tert-butyl ester substitution provides electron-donating character that slightly shifts the absorption to longer wavelengths compared to primary carbamates. The relatively low extinction coefficient reflects the forbidden nature of the n→π* transition [27] [28].
The tertiary amine functionality of the piperidine ring contributes to the ultraviolet absorption through n→π* transitions at 190-210 nm with extinction coefficients of 100-200 M⁻¹cm⁻¹ [27] [29]. These transitions involve the promotion of nitrogen lone pair electrons to antibonding orbitals, though the saturated nature of the piperidine ring limits the extent of conjugation [27] [29].
The absorption characteristics of the piperidine nitrogen are influenced by the electron-donating environment of the saturated heterocycle. The presence of the ether oxygen substituent at the 4-position provides additional electron density that affects the electronic transitions, though the effect is relatively minor due to the saturated nature of the ring system [27] [29].
The ether linkage connecting the propyl chain to the piperidine ring contributes to the ultraviolet absorption through σ→σ* transitions at 180-200 nm with extinction coefficients of 500-1000 M⁻¹cm⁻¹ [27] [29]. These transitions involve the promotion of bonding electrons to antibonding orbitals and are characteristic of saturated ether functionalities [27] [29].
The relatively high extinction coefficient of these transitions reflects the allowed nature of σ→σ* transitions compared to n→π* transitions. The specific wavelength and intensity depend on the electronic environment of the ether oxygen and the adjacent carbon atoms [27] [29].
The aliphatic carbon-nitrogen bonds throughout the molecule contribute to the ultraviolet absorption through σ→σ* transitions at 170-190 nm with extinction coefficients of 200-500 M⁻¹cm⁻¹ [27] [29]. These transitions are characteristic of saturated C-N bonds and contribute to the overall absorption envelope of the compound [27] [29].
The specific characteristics of these transitions depend on the hybridization state of the nitrogen atom and the electronic environment. The carbamate nitrogen, being sp² hybridized, exhibits different transition characteristics compared to the sp³ hybridized piperidine nitrogen [27] [29].
The compound exhibits significant end absorption below 180 nm with extinction coefficients of 1000-5000 M⁻¹cm⁻¹, primarily due to σ→σ* transitions of the alkyl groups [27] [29] [30]. This absorption is characteristic of saturated hydrocarbon systems and represents the high-energy electronic transitions of C-H and C-C bonds [27] [29].
The tert-butyl group, propyl linker, and piperidine ring methylene groups all contribute to this end absorption. The relatively high extinction coefficient reflects the cumulative effect of multiple alkyl C-H and C-C bonds undergoing electronic transitions [27] [29] [30].
Corrosive;Irritant